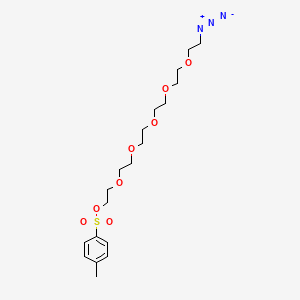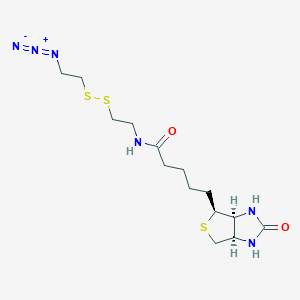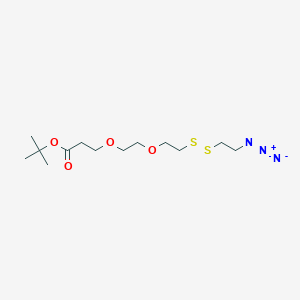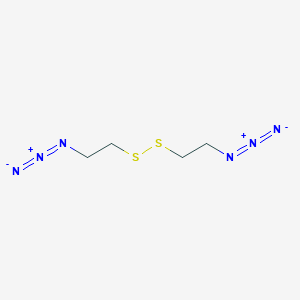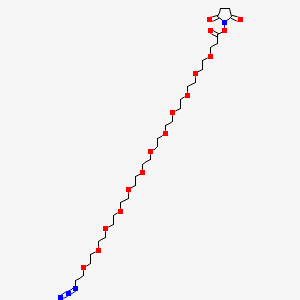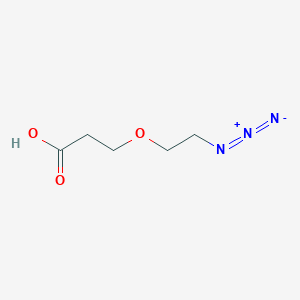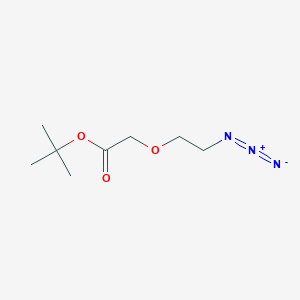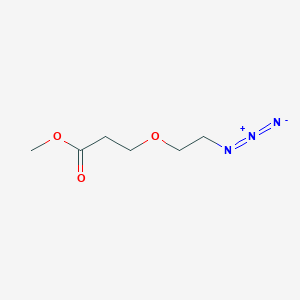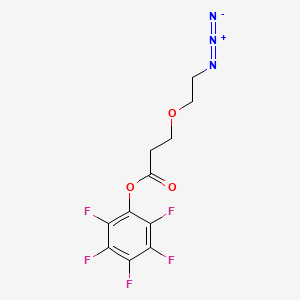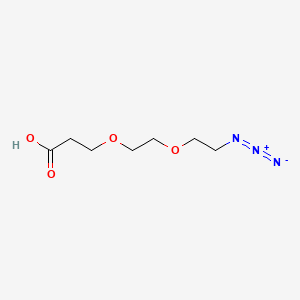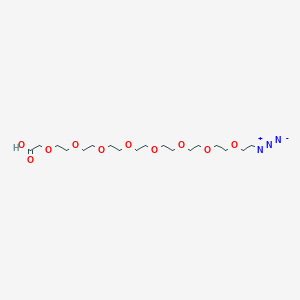
N3-Peg8-CH2cooh
Vue d'ensemble
Description
“N3-Peg8-CH2cooh”, also known as Azido-PEG8-CH2CO2H, is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide (N3) group . This compound is aqueous soluble and the hydrophilic PEG spacer increases its solubility in aqueous media .
Synthesis Analysis
“N3-Peg8-CH2cooh” can be used in the synthesis of PROTACs . The Azide group in “N3-Peg8-CH2cooh” can react with molecules containing Alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Chemical Reactions Analysis
As mentioned in the synthesis analysis, “N3-Peg8-CH2cooh” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
“N3-Peg8-CH2cooh” has a molecular formula of C18H35N3O10 and a molecular weight of 453.49 . It is a PEG-based PROTAC linker and is aqueous soluble .Applications De Recherche Scientifique
Medical Research
“N3-Peg8-CH2cooh” is used in various aspects of medical research . The compound’s unique properties make it suitable for use in a variety of experimental settings, contributing to advancements in medical science.
Drug Release Studies
“N3-Peg8-CH2cooh” plays a significant role in drug-release studies . Its properties can be leveraged to control the release of drugs, making it a valuable tool in the development of new pharmaceuticals.
Nanotechnology Research
In the field of nanotechnology, “N3-Peg8-CH2cooh” is used for creating nano-sized structures and devices . Its ability to form stable structures at the nanoscale makes it a key component in this rapidly advancing field.
New Materials Research
“N3-Peg8-CH2cooh” is also used in the research and development of new materials . It can be used to modify the properties of materials, leading to the creation of novel materials with desired characteristics.
Cell Culture Studies
“N3-Peg8-CH2cooh” is used in cell culture studies . It can be used to modify the culture environment, influencing cell behavior and enabling researchers to study various cellular processes.
Ligand and Polypeptide Synthesis Support
“N3-Peg8-CH2cooh” is used in the study of ligand and polypeptide synthesis . It can act as a support structure in the synthesis process, aiding in the production of these complex molecules.
Graft Polymer Compounds
“N3-Peg8-CH2cooh” is used in the creation of graft polymer compounds . These are complex materials with wide-ranging applications, from medical devices to industrial products.
PEG-Modified Functional Coatings
“N3-Peg8-CH2cooh” is used in the creation of polyethylene glycol-modified functional coatings . These coatings can be used to modify the surface properties of various materials, enhancing their functionality and performance.
Mécanisme D'action
Target of Action
N3-Peg8-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.
Mode of Action
N3-Peg8-CH2cooh operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals the proteasome to degrade these proteins. The degradation of specific proteins can affect various biochemical pathways, depending on the function of the targeted proteins.
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMSIRMVCBUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



